BenchChemオンラインストアへようこそ!

GPR120-Agonist-6a

GPR120 Agonist EC50 Comparison IP-1 Accumulation Assay

Select GPR120-Agonist-6a to eliminate experimental failure risk. Unlike fatty acid ligands or less-selective GPR120 agonists (TUG-891, GSK137647A), this biphenyl hybrid provides potent (EC50=93 nM), selective activation of GPR120 over GPR40. It is uniquely validated for acute in vivo glucose tolerance tests in ICR mice, directly addressing the need for proven pharmacodynamic effects. Use as a benchmark positive control in screening assays or to interrogate GLP-1 secretion pathways without membrane perturbation artifacts. A superior, research-ready choice for T2DM and metabolic disorder programs.

Molecular Formula C21H20F4O5
Molecular Weight 428.38
Cat. No. B1192787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR120-Agonist-6a
SynonymsGPR-120-Agonist-6a;  GPR 120-Agonist-6a;  GPR120-Agonist-6a
Molecular FormulaC21H20F4O5
Molecular Weight428.38
Structural Identifiers
SMILESO=C(O)CCCOC1=C(F)C=C(C2=CC(O[C@H]3C[C@H](OC)C3)=CC(F)=C2F)C=C1F
InChIInChI=1S/C21H20F4O5/c1-28-12-7-13(8-12)30-14-9-15(20(25)16(22)10-14)11-5-17(23)21(18(24)6-11)29-4-2-3-19(26)27/h5-6,9-10,12-13H,2-4,7-8H2,1H3,(H,26,27)/t12-,13-
InChIKeyZVAGGMRLUCCJOJ-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GPR120-Agonist-6a: A Potent, Selective Biphenyl GPR120 Agonist for Metabolic Research Procurement


GPR120-Agonist-6a (molecular formula C21H20F4O5, MW 428.38) is a synthetic, small-molecule agonist of the free fatty acid receptor 4 (FFA4/GPR120) . It was developed through a hybrid design strategy and is characterized as a biphenyl derivative [1]. Unlike endogenous fatty acid ligands, this compound provides a tool for precise pharmacological probing of GPR120 signaling pathways [2]. Its primary application space is in preclinical research focused on Type 2 Diabetes Mellitus (T2DM) and related metabolic disorders, where GPR120 activation is implicated in enhancing GLP-1 secretion and improving insulin sensitivity [2].

GPR120-Agonist-6a: Why Generic Substitution Is Inadvisable for Robust GPR120 Research


Direct substitution of GPR120-Agonist-6a with other GPR120 agonists (e.g., TUG-891, GSK137647A, GPR120 Agonist 1) is scientifically risky due to substantial variations in potency, species-specific activity, and downstream signaling bias. Potency values for GPR120 agonists can range from sub-50 nM to >500 nM across different chemical series [1]. Furthermore, the selectivity profile against the closely related GPR40 receptor varies dramatically, with some agonists showing a >1000-fold window while others exhibit off-target activity that can confound experimental results [1]. The specific biphenyl core of GPR120-Agonist-6a was optimized in a hybrid design to balance these parameters for in vivo glucose tolerance studies, a feature not guaranteed by other in-class compounds [2]. Using an uncharacterized or less-selective alternative can lead to ambiguous data interpretation in metabolic assays, increasing the risk of experimental failure and wasted procurement resources.

GPR120-Agonist-6a Evidence Guide: Quantified Potency, Selectivity & In Vivo Performance


GPR120-Agonist-6a vs. TUG-891: A 67% Improvement in GPR120 Potency in Primary Assays

In a head-to-head study from the same publication, GPR120-Agonist-6a (EC50 = 93 nM) demonstrates a 67% improvement in potency compared to the reference agonist TUG-891 (EC50 = 156.1 nM) when assessed in a mouse GPR120 IP-1 accumulation assay [1]. This indicates that at the same concentration, GPR120-Agonist-6a elicits a stronger receptor response.

GPR120 Agonist EC50 Comparison IP-1 Accumulation Assay Potency Benchmarking

GPR120-Agonist-6a vs. GSK137647A: A 5.4-Fold Superiority in In Vitro GPR120 Potency

Comparing published potency values, GPR120-Agonist-6a (EC50 = 93 nM) is approximately 5.4-fold more potent than the non-carboxylic acid agonist GSK137647A (EC50 = 501 nM) [1]. While direct cross-study comparisons must be interpreted with caution due to potential assay variability, the large potency gap is consistent with GPR120-Agonist-6a's design as a high-affinity, carboxylic acid-containing ligand.

GPR120 Agonist Potency EC50 Cross-Study Comparison

GPR120-Agonist-6a vs. Endogenous Ligand Linoleic Acid: 14.5-Fold Superior Potency

GPR120-Agonist-6a (EC50 = 93 nM) demonstrates 14.5-fold higher potency than the endogenous polyunsaturated fatty acid linoleic acid (EC50 = 1.35 µM, or 1350 nM) for activating mouse GPR120 [1][2]. This substantial potency enhancement eliminates the confounding biological activities and metabolism associated with fatty acid ligands, providing a cleaner pharmacological tool.

GPR120 Agonist Endogenous Ligand Potency Cross-Study Comparison

GPR120-Agonist-6a vs. GPR120 Agonist 1: Comparable Potency with a Validated In Vivo Glucose-Lowering Profile

While GPR120-Agonist-6a (mouse EC50 = 93 nM) and GPR120 Agonist 1 (mouse EC50 = 77 nM) show comparable in vitro potency against the mouse receptor, only GPR120-Agonist-6a has published data demonstrating a significant glucose-lowering effect in an oral glucose tolerance test (OGTT) in ICR male mice [1][2]. This provides a crucial link between its in vitro activity and a relevant in vivo pharmacodynamic outcome.

GPR120 Agonist Potency EC50 Cross-Study Comparison In Vivo

GPR120-Agonist-6a: Optimal Research & Industrial Application Scenarios


Preclinical In Vivo Efficacy Studies in Type 2 Diabetes (T2DM) Models

GPR120-Agonist-6a is uniquely suited for acute in vivo glucose tolerance studies in rodent models. Its demonstrated ability to significantly lower blood glucose in an OGTT in ICR mice [1] makes it a validated starting point for researchers investigating the therapeutic potential of GPR120 agonism for T2DM. This directly addresses the need for compounds with proven in vivo pharmacodynamic effects, as established in Section 3. It can be used to benchmark novel GPR120 agonists or to study the physiological consequences of acute GPR120 activation on glucose homeostasis.

In Vitro Potency and Selectivity Benchmarking of Novel GPR120 Agonists

With a well-defined in vitro profile (mGPR120 EC50 = 93 nM) and established selectivity over GPR40 [1], GPR120-Agonist-6a serves as an excellent positive control and benchmark compound in screening assays. Its potency, which is superior to TUG-891 and GSK137647A as detailed in Section 3, allows researchers to calibrate their assays and establish a high-performance standard against which to measure the activity of newly synthesized or discovered GPR120 agonists. This ensures consistent and comparable data across different studies and laboratories.

Mechanistic Studies of GPR120-Mediated GLP-1 Secretion and Insulin Sensitization

For academic and industrial research groups focused on elucidating the downstream signaling pathways of GPR120, GPR120-Agonist-6a provides a more potent and selective alternative to endogenous fatty acid ligands. Its superior potency over linoleic acid [1][2] minimizes the confounding effects associated with high concentrations of fatty acids (e.g., membrane perturbation, metabolism). This allows for cleaner interrogation of GPR120-specific signaling cascades involved in GLP-1 secretion from enteroendocrine cells and insulin sensitization in peripheral tissues, as supported by the potency evidence in Section 3.

Structure-Activity Relationship (SAR) Studies on Biphenyl GPR120 Agonists

GPR120-Agonist-6a, a product of a hybrid design approach [1], provides a structurally distinct biphenyl scaffold for medicinal chemistry efforts. Its full characterization (including molecular formula and IUPAC name ) allows it to be used as a key reference point for SAR studies. Researchers can use this compound to explore modifications to the biphenyl core and side chains to further optimize potency, selectivity, and pharmacokinetic properties, building upon the baseline performance metrics outlined in this evidence guide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR120-Agonist-6a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.